(R)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine is a chemical compound characterized by the presence of dichlorophenyl and trifluoroethanamine groups
Vorbereitungsmethoden
The synthesis of ®-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 3,5-dichlorophenyl derivatives with trifluoroethanamine under specific conditions. Industrial production methods may include the use of catalysts and controlled environments to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Analyse Chemischer Reaktionen
®-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine include other dichlorophenyl and trifluoroethanamine derivatives. These compounds may share similar chemical properties but differ in their specific applications and effects. The uniqueness of ®-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanamine lies in its specific structure and the resulting interactions with molecular targets.
Eigenschaften
Molekularformel |
C8H6Cl2F3N |
---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
(1R)-1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |
InChI-Schlüssel |
LMPAYUBQCZTOPN-SSDOTTSWSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.